1-Benzyl-2-(4-chlorophenyl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
575464-16-3 |
|---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-benzyl-2-(4-chlorophenyl)aziridine |
InChI |
InChI=1S/C15H14ClN/c16-14-8-6-13(7-9-14)15-11-17(15)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI Key |
BWOWTHDYZLKGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Benzyl 2 4 Chlorophenyl Aziridine
Nucleophilic Ring-Opening Reactions
The high ring strain of the aziridine (B145994) ring makes it susceptible to cleavage by nucleophiles, a process that is fundamental to its synthetic utility. The efficiency and outcome of these reactions are heavily dependent on the nature of the substituents on the aziridine ring, the incoming nucleophile, and the reaction conditions. For non-activated aziridines, such as 1-benzyl-2-(4-chlorophenyl)aziridine, which bear an electron-donating group on the nitrogen, activation is often required to enhance their reactivity towards nucleophiles.
Regioselectivity and Stereospecificity in Ring-Opening
The ring-opening of substituted aziridines can, in principle, occur at either of the two ring carbons. The regioselectivity of this process is governed by a combination of steric and electronic factors. In the case of 2-substituted aziridines, nucleophilic attack generally occurs at the less substituted carbon atom. This preference is attributed to reduced steric hindrance at this position.
The stereospecificity of the reaction is also a critical consideration. Nucleophilic ring-opening of aziridines typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the center of attack. This stereochemical outcome is a key feature in the application of chiral aziridines in asymmetric synthesis.
Halide-Induced Ring Opening Mechanisms
Halide ions are effective nucleophiles for inducing the ring-opening of aziridines. For the reaction to proceed with non-activated aziridines, prior activation of the ring is necessary. This is often achieved by forming an aziridinium (B1262131) ion through reaction with an electrophile. The subsequent attack by the halide ion leads to the formation of a β-haloamine.
Systematic studies on 2-substituted aziridinium salts have shown that the regiochemical outcome of the ring-opening by halides can be influenced by thermodynamic versus kinetic control. While fluoride, a harder nucleophile, often attacks the less sterically hindered carbon (kinetic control), softer halides like chloride, bromide, and iodide can lead to the thermodynamically more stable secondary β-haloamine product through rearrangement of the initially formed primary halide.
Solvent Effects on Ring-Opening Regiochemistry
The choice of solvent can play a significant role in directing the regiochemistry of aziridine ring-opening reactions. The solvent can influence the stability of the transition states leading to the different regioisomeric products. While specific studies on the solvent effects for this compound are not detailed in the provided search results, the general principles of aziridine chemistry suggest that polar, protic solvents might favor the formation of one regioisomer over another by stabilizing charged intermediates or transition states.
Electrophilic Activation and Reactivity
Non-activated aziridines, characterized by the presence of an electron-donating group on the nitrogen atom, are relatively inert towards many nucleophiles. Therefore, activation by an electrophile is a common strategy to enhance their reactivity. This activation typically involves the formation of a highly reactive aziridinium ion. Common electrophiles used for this purpose include protons (from acids), Lewis acids, and alkylating agents. The resulting aziridinium ion is significantly more susceptible to nucleophilic attack, facilitating the ring-opening reaction.
Rearrangement Reactions and Ring Expansions
Beyond simple ring-opening, aziridines can undergo rearrangement reactions to form larger heterocyclic structures. These transformations are of considerable interest in synthetic chemistry as they provide access to a diverse range of nitrogen-containing ring systems.
Cycloaddition Reactions (e.g., Azomethine Ylide Formation)
Information regarding the formation of an azomethine ylide from this compound and its subsequent participation in [3+2] cycloaddition reactions with various dipolarophiles is not available in the searched scientific literature. General principles suggest that thermal or photochemical activation of substituted aziridines can lead to the cleavage of the carbon-carbon bond, forming a corresponding azomethine ylide. This reactive intermediate can then undergo cycloaddition with alkenes, alkynes, or carbonyl compounds to yield various five-membered nitrogen-containing heterocycles such as pyrrolidines and oxazolidines. However, without experimental data for this compound, any discussion would be purely speculative and not based on established research findings.
Metal-Catalyzed Transformations Involving the Aziridine Ring
There is no specific information in the accessed literature concerning the metal-catalyzed transformations of this compound. The field of metal-catalyzed aziridine chemistry is extensive, with various transition metals like palladium, rhodium, and copper being employed to catalyze a range of transformations. These can include ring-opening reactions, cross-coupling reactions, and cycloadditions. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the substituents on the aziridine ring, the choice of metal catalyst and ligands, and the reaction conditions. In the absence of studies on this compound, no specific details on its behavior in the presence of metal catalysts can be provided.
Theoretical and Computational Investigations of 1 Benzyl 2 4 Chlorophenyl Aziridine
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Fukui Functions, MEP)
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods are used to calculate various descriptors that help in understanding this relationship.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 1-Benzyl-2-(4-chlorophenyl)aziridine, the electron-donating benzyl (B1604629) group and the electron-withdrawing 4-chlorophenyl group influence the energies of these orbitals.
Fukui Functions: These descriptors are used within DFT to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis helps in identifying the most reactive sites for various types of chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards charged species. biointerfaceresearch.comresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the nitrogen atom of the aziridine (B145994) ring is expected to be a region of negative potential, making it a likely site for protonation or interaction with electrophiles.
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the benzyl and aziridine nitrogen moieties. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the 4-chlorophenyl ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A moderate gap is expected, indicating susceptibility to ring-opening reactions under appropriate conditions. |
| MEP Negative Region | Electron-rich areas, prone to electrophilic attack. | Primarily around the nitrogen atom of the aziridine ring. |
| MEP Positive Region | Electron-poor areas, prone to nucleophilic attack. | Around the hydrogen atoms and potentially the aziridine ring carbons. |
Mechanistic Studies of Reaction Pathways
Computational studies are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition states.
The high ring strain of the three-membered aziridine ring makes it susceptible to ring-opening reactions. mdpi.com These reactions can be initiated by either electrophiles (like acids) or nucleophiles. Transition state analysis allows for the calculation of the activation energy barriers for these processes. In acid-catalyzed ring-opening, the nitrogen atom is first protonated, forming an aziridinium (B1262131) ion. frontiersin.org This is followed by a nucleophilic attack on one of the ring carbons. Computational analysis can determine the structure and energy of the transition state for this nucleophilic attack, revealing whether the reaction proceeds via an SN1 or SN2-like mechanism. frontiersin.org
In cases where the ring-opening proceeds through a mechanism with significant SN1 character, the stability of the resulting carbocation intermediate is paramount. For this compound, ring-opening can potentially form a carbocation at either of the two ring carbons. A carbocation at the carbon bearing the 4-chlorophenyl group (C2) would be stabilized by the adjacent phenyl ring through resonance. Conversely, a carbocation at the other carbon (C3) would be less stable. Computational studies can quantify the relative stabilities of these potential intermediates, thereby predicting the regioselectivity of the ring-opening reaction. The stability of the benzylic carbocation would strongly favor nucleophilic attack at that position.
Aziridines and their derivatives can undergo various molecular rearrangements. rsc.org Computational chemistry can be used to explore potential rearrangement pathways, such as the migration of the benzyl or phenyl groups. By calculating the energies of the transition states and intermediates for these pathways, researchers can determine the feasibility of such rearrangements under different conditions. For instance, theoretical analysis can predict whether a 1,2-hydride shift or a Wagner-Meerwein type of rearrangement is energetically favorable.
Solvent Effects in Computational Models
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. researchgate.net Computational models can account for solvent effects in several ways, most commonly through implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. mdpi.com For reactions involving charged species, such as the acid-catalyzed ring-opening of aziridines, polar solvents are expected to stabilize the charged aziridinium ion intermediate and the transition state, thereby accelerating the reaction. researchgate.net Computational studies can quantify these stabilization energies and predict how changing the solvent might alter the reaction pathway or selectivity.
| Area of Investigation | Computational Method/Theory | Key Insights Gained |
|---|---|---|
| Electronic Properties | DFT, FMO Theory, MEP | Identification of reactive sites, prediction of reactivity, and understanding of charge distribution. biointerfaceresearch.com |
| Reaction Mechanisms | Transition State Theory, IRC | Elucidation of reaction pathways, calculation of activation energies, and prediction of selectivity. frontiersin.org |
| Intermediate Stability | Energy Calculations (DFT) | Prediction of regioselectivity in ring-opening reactions based on carbocation stability. |
| Conformational Preferences | Potential Energy Surface Scan | Identification of stable conformers and understanding of steric/electronic effects on molecular shape. ethz.ch |
| Solvent Influence | PCM, Explicit Solvent Models | Prediction of solvent effects on reaction rates and mechanisms. mdpi.com |
Applications of 1 Benzyl 2 4 Chlorophenyl Aziridine and Its Derivatives in Advanced Organic Synthesis
Utilization as Building Blocks for Complex Molecules
The inherent ring strain of the aziridine (B145994) core in 1-Benzyl-2-(4-chlorophenyl)aziridine makes it an excellent electrophilic substrate for a variety of nucleophiles. The ring-opening reactions of this compound provide a direct route to more complex, acyclic molecules with defined stereochemistry. The regioselectivity of the nucleophilic attack is a crucial aspect of its utility. Generally, for non-activated aziridines like this one, the reaction pathway can be influenced by both steric and electronic factors.
Under neutral or basic conditions, nucleophilic attack often occurs at the less substituted carbon (C-3), following an S(_N)2 mechanism. However, under acidic conditions, the nitrogen atom is protonated, forming a more reactive aziridinium (B1262131) ion. This activation facilitates ring-opening at the more substituted carbon (C-2), as this position can better stabilize the developing positive charge, particularly due to the adjacent 4-chlorophenyl group. frontiersin.orgnih.govresearchgate.net This controlled regioselectivity allows chemists to synthesize different constitutional isomers from the same starting material.
One of the significant transformations of aziridines is their conversion into other heterocyclic systems. For instance, rhodium-catalyzed carbonylation of N-benzyl-C-aryl aziridines represents a stereospecific method to synthesize β-lactams (azetidin-2-ones). This reaction involves the insertion of carbon monoxide into the C-N bond of the aziridine ring, typically proceeding with retention of configuration at the stereocenters. This provides a powerful tool for building the core structure of many important antibiotic compounds.
Furthermore, 1,3-dipolar cycloaddition reactions utilizing the aziridine ring are a key strategy for constructing five-membered heterocycles. By opening the aziridine C-C bond, an azomethine ylide is formed. This reactive intermediate can then react with various dipolarophiles. For example, reacting the azomethine ylide derived from a 1-benzyl-2-aryl aziridine with an alkene would lead to the formation of a pyrrolidine (B122466) ring, a common scaffold in many natural products and pharmaceuticals.
| Reaction Type | Reagent/Condition | Product Type | Ref. |
| Nucleophilic Ring-Opening | Various Nucleophiles (e.g., organometallics, heteronucleophiles) | β-Functionalized Amines | frontiersin.org |
| Carbonylation | Rh(CO)(_2)Cl | β-Lactams | |
| [3+2] Cycloaddition | Heat or Light (to form azomethine ylide) + Alkene/Alkyne | Pyrrolidines/Pyrrolines |
Stereocontrolled Access to Functionalized Amines and Amino Acid Derivatives
The stereochemical integrity of this compound makes it an invaluable precursor for the asymmetric synthesis of highly functionalized amines and non-natural amino acids. The ring-opening of chiral, non-racemic aziridines is a well-established and powerful method for generating vicinal (1,2-) diamines with complete stereochemical control. ulb.ac.benih.gov
The reaction of a chiral 1-benzyl-2-aryl aziridine with an amine nucleophile, for instance, proceeds via an S(_N)2 mechanism, which results in the inversion of configuration at the center of attack. By carefully choosing the reaction conditions to control the site of attack (C-2 vs. C-3), specific diastereomers of the resulting 1,2-diamine can be selectively synthesized. ulb.ac.be This strategy is paramount in the synthesis of chiral ligands for asymmetric catalysis and for building blocks used in peptide synthesis.
The synthesis of α- or β-amino acids and their derivatives can also be achieved through the regioselective ring-opening of aziridine-2-carboxylates, which are closely related derivatives. For example, the ring-opening of a methyl this compound-3-carboxylate with a nucleophile at the C-3 position would yield a protected α,β-diamino acid derivative. Subsequent functional group manipulations can then lead to a variety of non-proteinogenic amino acids, which are important components in peptidomimetics and other biologically active molecules.
| Aziridine Derivative | Nucleophile | Product | Stereochemical Outcome | Ref. |
| (2R,3S)-1-Benzyl-2-aryl-3-methylaziridine | Benzylamine | (1S,2S)-N1-Benzyl-1-aryl-N2-benzylpropane-1,2-diamine | Inversion at C-2 | ulb.ac.be |
| Ethyl (2S)-1-benzylaziridine-2-carboxylate | Thiophenol | Ethyl (2S)-2-(benzylamino)-3-(phenylthio)propanoate | Ring-opening at C-3 | |
| (2S)-1-Benzyl-2-(4-chlorophenyl)aziridine | NaN(_3) | (1S)-1-(4-chlorophenyl)-2-azido-N-benzylethanamine | Inversion at C-2 |
Construction of Nitrogen-Containing Scaffolds for Chemical Libraries
In modern drug discovery, the generation of chemical libraries containing diverse, yet structurally related, compounds is essential for high-throughput screening. nih.gov The reactivity of the aziridine ring makes this compound an attractive scaffold for combinatorial chemistry. A library of compounds can be rapidly generated by reacting the aziridine with a diverse set of nucleophiles in a parallel synthesis format.
For example, a library of β-amino ethers, β-amino thioethers, and β-amino azides can be created by reacting this compound with arrays of alcohols, thiols, and azide (B81097) sources, respectively. Each reaction introduces a new element of diversity into the final product structure. The regioselectivity of the ring-opening can be used as an additional point of diversification; running parallel reactions under both neutral and acidic conditions can potentially double the number of unique molecular structures generated from a single set of reactants.
This "scaffold-based" approach allows for the systematic exploration of the chemical space around a core structure known to have potential biological activity. The resulting libraries of functionalized amines can be screened for a wide range of biological targets. The benzyl (B1604629) group on the nitrogen can also be removed via hydrogenolysis at a later stage, providing access to primary amines which can be further functionalized to increase library complexity.
Role in Natural Product Synthesis Strategies
While natural products containing the aziridine moiety itself are relatively rare, the use of synthetic aziridines as strategic intermediates in the total synthesis of complex natural products, particularly alkaloids, is a powerful and increasingly common approach. researchgate.netresearchgate.net The ability to install two vicinal nitrogen-containing functional groups with high stereocontrol makes aziridines, including derivatives of this compound, ideal starting points for constructing nitrogenous heterocyclic cores.
For example, the synthesis of piperidine (B6355638) and pyrrolidine alkaloids often involves intermediates that can be accessed from the ring-opening of substituted aziridines. frontiersin.orgresearchgate.net A synthetic strategy might involve the regioselective opening of this compound with a carbon nucleophile that also contains a latent functional group. Subsequent reaction steps could then be used to form the desired heterocyclic ring system. For instance, ring-opening with an organocuprate reagent followed by intramolecular cyclization can be a key step in the synthesis of substituted piperidines. researchgate.net
Mechanistic Insights into Biological Interactions of Aziridine Derivatives
Molecular Mechanisms of Action for Aziridine-Containing Biologically Active Compounds
Aziridines are azaheterocyclic compounds known for a wide range of biological activities, including anticancer, antibacterial, and antimalarial effects. nih.gov The high reactivity of the aziridine (B145994) ring, a consequence of its significant angle strain (approximately 27 kcal/mol), is the primary driver of its biological action. researchgate.netwikipedia.org This inherent strain makes the ring susceptible to opening by various nucleophiles. wikipedia.org
The mechanism of action for many biologically active aziridines involves their function as alkylating agents. The nitrogen atom in the ring can be protonated under physiological conditions, which activates the ring and facilitates nucleophilic attack at one of the ring carbons. This process leads to the formation of a stable covalent bond with biological macromolecules, such as DNA and proteins. nih.govmdpi.com
Many natural products with potent antibiotic and antitumor properties, such as Mitomycin C and Azinomycin B, contain the aziridine moiety. cmu.edunih.gov The biological activity of these compounds is directly linked to the reactivity of this strained ring. cmu.edunih.gov For instance, Mitomycin C requires reductive activation to become a potent DNA alkylating agent, a process that enhances the reactivity of its aziridine group. nih.gov The table below summarizes the biological activities of several representative aziridine-containing compounds.
| Compound | Class | Primary Biological Activity |
| Mitomycin C | Natural Product | Antitumor, DNA Cross-linking |
| Thiotepa | Synthetic Drug | Anticancer, Alkylating Agent |
| Azinomycin B | Natural Product | Antitumor, DNA Alkylating Agent |
| Ficellomycin | Natural Product | Antibacterial |
This table provides examples of biologically active compounds containing the aziridine moiety and their general activities.
DNA Alkylation and Cross-Linking Mechanisms by Aziridine Moieties
The aziridine ring is a potent electrophile, enabling it to alkylate nucleophilic sites within biological macromolecules. DNA, with its electron-rich nitrogen and oxygen atoms, is a primary target. The process of DNA alkylation by aziridines is a key mechanism for the cytotoxic effects of many anticancer drugs. wikipedia.orgnih.gov
The mechanism often begins with the activation of the aziridine ring. In acidic environments, such as those found in some tumor tissues, the ring nitrogen is protonated, making the ring carbons more electrophilic and susceptible to attack by nucleophiles on DNA bases, most commonly the N7 position of guanine. nih.gov Some aziridinyl compounds, particularly those with quinone structures like Mitomycin C, are activated through bioreduction. mdpi.com Cellular enzymes reduce the quinone, which increases the basicity and subsequent protonation of the aziridine nitrogen, thereby enhancing its alkylating potential. mdpi.comnih.gov
Once the initial alkylation occurs, forming a "mono-adduct," compounds containing a second reactive site (such as another aziridine ring or a different alkylating group) can react with a second site on the DNA. This can occur on the same strand (intrastrand cross-link) or, more significantly, on the opposite strand (interstrand cross-link). nih.govwikipedia.org Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby halting the processes of DNA replication and transcription and ultimately triggering cell death. wikipedia.org For example, certain 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives are known to form DNA interstrand cross-links following electrochemical reduction. nih.gov
Enzymatic Pathways of Aziridine Formation and Transformation in Biological Systems
While aziridines have long been utilized in synthetic chemistry, the discovery of their natural biosynthetic pathways is a more recent development. researchgate.net Nature has evolved specific enzymatic strategies to construct the strained aziridine ring, which is found in a number of natural products with potent biological activities. cmu.edunih.gov
Two distinct enzymatic strategies for aziridine installation have been identified:
Oxidative C-N Bond Formation: This mechanism is catalyzed by mononuclear non-heme-iron and 2-oxoglutarate (Fe/2OG) dependent enzymes. In the biosynthesis of 2-aminoisobutyric acid from valine, the enzyme TqaL initiates the reaction. nih.gov An iron(IV)-oxo intermediate abstracts a hydrogen atom from a carbon, creating a carbocation that is then captured by an intramolecular amine to close the ring. nih.gov
Sulfate Elimination: In the biosynthesis of natural products like azinomycin B and vazabitide A, a different class of enzymes catalyzes aziridine formation via sulfate elimination. nih.govnih.gov These enzymes position the substrate to have a dihedral angle of nearly 180° between the amino group and an adjacent sulfate group. This specific orientation facilitates an SN2-like intramolecular reaction where the amine displaces the sulfate, resulting in the formation of the aziridine ring. nih.gov
The table below highlights enzymes known to be involved in the biosynthesis of aziridine rings.
| Enzyme | Organism | Substrate | Mechanism | Natural Product |
| TqaL | Penicillium aethiopicum | Valine | C-H Activation / C-N Coupling | 2-aminoisobutyric acid |
| Vzb10/11 | Streptomyces sp. | DADH derivative | Sulfate Elimination | Vazabitide A |
| AziU3/U2 | Streptomyces sahachiroi | DADH derivative | Sulfate Elimination | Azinomycin B |
This table summarizes key enzymes and their roles in the natural formation of the aziridine ring.
Aziridines as Precursors and Structural Motifs in Drug Discovery Research
The unique reactivity and structural properties of the aziridine ring make it a valuable component in drug discovery and medicinal chemistry. researchgate.netnih.gov Aziridines serve both as key structural motifs (pharmacophores) responsible for biological activity and as versatile synthetic precursors for creating more complex molecules. rsc.org
As Precursors and Building Blocks: Due to their high ring strain, aziridines are excellent synthetic intermediates. mdpi.com They readily undergo ring-opening reactions with a wide variety of nucleophiles, allowing for the stereospecific introduction of 1,2-amino-functionalized groups. researchgate.netrsc.org This reactivity is extensively used to construct complex nitrogen-containing molecules, including amino acids, alkaloids, and other heterocyclic systems that are of pharmacological interest. rsc.org The ability to control the regio- and stereochemistry of the ring-opening reaction makes aziridines powerful tools for synthesizing chiral amines and other valuable pharmaceutical building blocks. mdpi.com
As Structural Motifs in Drugs: Over 130 biologically active compounds containing an aziridine ring have been identified, demonstrating a range of pharmacological activities, including antitumor and antimicrobial effects. researchgate.netnih.gov The inclusion of an aziridine moiety in a drug's structure is often a deliberate strategy to introduce alkylating capabilities, as seen in anticancer agents like thiotepa and mitomycin C. wikipedia.orgnih.gov Medicinal chemists design and synthesize novel aziridine-containing compounds to act as inhibitors for targets like cysteine proteases or to function as antibacterial and anticancer agents. nih.gov The N-benzyl group, present in the titular compound, is also a common motif in drug discovery, utilized to modulate physicochemical properties and engage in crucial cation-π interactions with target proteins. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Substituted Aziridines
The synthesis of aziridines has historically presented challenges due to the inherent reactivity and potential instability of the three-membered ring. rsc.org However, emerging research is focused on developing more efficient, sustainable, and versatile synthetic routes that offer greater control over stereochemistry and functional group tolerance. These advancements are critical for producing complex substituted aziridines for various applications.
Recent breakthroughs are moving beyond traditional methods, which often rely on hazardous precursors like carbenes and nitrenes. rsc.org Key areas of development include:
Electrochemical Synthesis : Wickens and co-workers have demonstrated an electrochemical approach that transforms non-activated alkenes into aziridines using primary amines under basic conditions. rsc.org This method is notable for its ability to accommodate sensitive functional groups that are incompatible with conventional synthetic routes. rsc.org
Cobalt-Catalyzed Aziridination : Tang and colleagues developed a chemoselective aziridination of styrenes using hydroxylamine (B1172632) derivatives, facilitated by a cobalt single-atom catalyst. This methodology is distinguished by its mild reaction conditions, high atom economy, and the recyclability of the catalyst. rsc.org
Organocatalysis : Researchers at Rice University have introduced an inexpensive organic small-molecule catalyst to replace precious metal catalysts (like rhodium) for transferring nitrogen to unactivated olefins. eurekalert.org This approach significantly reduces costs and improves the sustainability of aziridine (B145994) synthesis. eurekalert.org
Photocatalysis : Advances in photocatalysis have enabled novel pathways for aziridination. For instance, a photocatalytic amination reaction has been developed for preparing trifluoromethylated aziridines, utilizing a nitrene radical as a reactive intermediate, a finding supported by computational studies. rsc.org
These novel methodologies represent a paradigm shift in the synthesis of substituted aziridines, offering greener, more cost-effective, and highly selective routes to these valuable compounds.
| Methodology | Catalyst/Reagent | Key Advantages | Applicability |
| Electrochemical Aziridination | Thianthrenium salts | Tolerates sensitive functional groups, avoids harsh reagents. rsc.org | Diverse unactivated alkenes. rsc.org |
| Cobalt Single-Atom Catalysis | Co(II)-based metalloradical catalyst | Mild conditions, high atom economy, recyclable catalyst. rsc.org | Styrenes and complex drug-derived olefins. rsc.org |
| Organocatalysis | Small organic molecule | Inexpensive, sustainable alternative to precious metals. eurekalert.org | Unactivated olefins (commodity chemicals). eurekalert.org |
| Photocatalysis | Not specified | Access to reactive intermediates like nitrene radicals. rsc.org | Synthesis of specialized aziridines (e.g., trifluoromethylated). rsc.org |
Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The integration of experimental studies with computational modeling has become an indispensable tool for elucidating the complex pathways of aziridine formation and reaction.
Combined experimental and computational investigations have provided key insights into the iron-mediated aziridination of alkenes, suggesting that the reaction can proceed through multiple pathways involving a common imidoiron(IV) intermediate. nih.gov Similarly, for copper-catalyzed aziridination, hybrid density functional theory calculations have been instrumental in assigning a Cu(I)/Cu(III) catalytic cycle and explaining the role of different oxidation states. acs.org
Further research in this area focuses on:
Transition State Analysis : Computational chemistry allows for the detailed study of transition states, such as the force-induced "transition state rupture" concept introduced by Germann and Meisner. rsc.org This concept explains how external mechanical forces can alter reaction pathways and product selectivity in the ring-opening of aziridine mechanophores. rsc.org
Intermediate Characterization : The reactivity of transient species like aziridinium (B1262131) ylides is being explored through both experimental and computational lenses. acs.org These studies help to understand how factors like steric effects and noncovalent interactions can be manipulated to direct the ylide toward divergent reaction outcomes, leading to the synthesis of complex N-heterocycles. acs.org
Enzyme-Catalyzed Pathways : Mechanistic studies of mononuclear non-heme-iron enzymes are revealing the biosynthetic strategies nature employs to install the aziridine ring. nih.gov Understanding these enzymatic processes, which often involve an Fe(IV)-oxo species initiating C-H activation, can inspire the development of new biomimetic catalysts. nih.gov
This synergistic approach provides a comprehensive picture of reaction dynamics, enabling chemists to rationally control selectivity and reactivity in aziridine chemistry.
Exploration of New Reactivity Modes for Aziridine Transformations
While the nucleophilic ring-opening of aziridines is a cornerstone of their synthetic utility, future research is increasingly focused on uncovering and harnessing novel modes of reactivity. nih.govmdpi.com The inherent ring strain of aziridines makes them versatile precursors for a wide array of chemical transformations beyond simple ring-opening. nih.govnih.gov
Emerging areas of exploration include:
Aziridinium Ylide Chemistry : The generation of aziridinium ylides from the reaction of aziridines with carbenes opens up diverse reaction pathways. nih.govacs.org These reactive intermediates can undergo rearrangements and cycloadditions to furnish densely functionalized, stereochemically rich nitrogen-containing scaffolds. nih.govacs.org
Ring-Opening Annulation Reactions : Recent breakthroughs have highlighted the use of aziridines in ring-opening annulation reactions to construct more complex heterocyclic systems. nih.govresearchgate.net These transformations leverage the high reactivity of the aziridine ring to serve as a linchpin in cascade reactions, building molecular complexity rapidly. nih.gov
Transition Metal-Catalyzed Cross-Coupling : Aziridines are being developed as versatile coupling partners in regioselective and stereospecific cross-coupling reactions catalyzed by transition metals like palladium and nickel. mdpi.com These methods allow for the formation of new carbon-carbon bonds, providing access to medicinally relevant amine compounds such as β-phenethylamines and β-amino acids. mdpi.com
Cycloaddition Reactions : Aziridine derivatives are increasingly employed as substrates in cycloaddition reactions for the synthesis of larger heterocycles. rsc.org For example, copper-catalyzed reactions of aziridines with imines or isocyanates can produce multi-substituted imidazolidines and imidazolidinones, respectively. frontiersin.org
These novel transformations expand the synthetic toolbox available to chemists, allowing the conversion of simple aziridines into a diverse array of valuable and complex molecules.
| Reactivity Mode | Key Intermediate/Process | Resulting Structures | Catalyst/Conditions |
| Aziridinium Ylide Formation | Reaction with carbenes | Dehydromorpholines, complex N-heterocycles. acs.org | Rhodium catalysis. acs.org |
| Ring-Opening Annulation | Intramolecular cyclization after ring-opening | Complex polycyclic heterocycles, alkaloids. nih.gov | Various catalysts. nih.gov |
| Cross-Electrophile Ring-Opening | Nickel-catalyzed C-C bond formation | gem-Difluorobishomoallylic sulfonamides. mdpi.com | Nickel catalysis. mdpi.com |
| [3+2] Cycloaddition | π-Allylpalladium intermediate | Imidazolidine-fused tricyclic molecules. frontiersin.org | Palladium catalysis. frontiersin.org |
Strategic Design of Aziridine-Based Building Blocks for Materials Science and Chemical Biology
The versatility of the aziridine ring makes it an attractive building block, or synthon, for applications beyond traditional organic synthesis. researchgate.net Strategic design of substituted aziridines is enabling their use in the creation of advanced materials and as probes and precursors in chemical biology. rsc.orgresearchgate.net
In materials science , aziridines are being explored as monomers for polymerization. Cationic and anionic ring-opening polymerization of aziridines can produce polyamines with controlled structures (linear vs. branched). rsc.org These polymers have a wide range of potential applications, including:
Antibacterial and antimicrobial coatings. rsc.org
CO2 adsorption and capture materials. rsc.org
Chelating agents for metal ions. rsc.org
Non-viral vectors for gene transfection. rsc.org
In chemical biology and medicinal chemistry , the aziridine moiety is present in several natural products with significant biological activity, including anticancer and antibacterial agents. nih.govnih.gov The strained ring is often key to their mechanism of action. nih.gov Future research is focused on the strategic design of aziridine-containing molecules as:
Precursors to Bioactive Compounds : Aziridines serve as versatile intermediates for synthesizing a wide range of biologically active nitrogen-containing compounds, including aza-sugars and alkaloids. researchgate.netmdpi.com
Probes for Biological Systems : The reactivity of the aziridine ring can be harnessed to design chemical probes that covalently modify biological targets, helping to elucidate protein function and disease mechanisms.
Novel Pharmaceutical Scaffolds : The development of new synthetic methods allows for the incorporation of the aziridine motif into novel molecular architectures to explore new bioactive chemical space. rsc.org For example, N-sugar substituted chiral aziridines have shown promise as prodrug candidates for cancer therapy. rsc.org
The continued development of synthetic methodologies and a deeper understanding of aziridine reactivity will further expand the utility of these remarkable heterocycles as foundational building blocks in both materials science and the life sciences.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-2-(4-chlorophenyl)aziridine, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using sulfonium salts (e.g., [(E)-2-(2-Benzylphenyl)vinyl]diphenylsulfonium trifluoromethanesulfonate) in DMSO with primary amines. Key steps include:
- Reagent Ratios : Maintain a 1:1 molar ratio of sulfonium salt to amine.
- Temperature : Reactions typically proceed at room temperature but may require heating (e.g., 100°C) for microwave-assisted methods .
- Workup : Terminate reactions with NaOH, extract with CHCl₃, and purify via preparative thin-layer chromatography (TLC) to achieve yields up to 90% .
- Yield Optimization : Use anhydrous solvents, controlled addition of reagents, and inert atmospheres to minimize side reactions.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 6.5–14.7 Hz) to confirm stereochemistry. For example, transannular coupling in aziridine protons distinguishes between cis and trans isomers .
- IR Spectroscopy : Look for aziridine ring vibrations (e.g., 1490–1450 cm⁻¹) and aryl C-Cl stretches (750–690 cm⁻¹) .
- HRMS : Validate molecular weight with APCI+ ionization, ensuring observed [M+H]⁺ matches theoretical values (e.g., m/z 255.1134 for C₁₅H₁₅ClN₂⁺) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in aziridine functionalization?
- Methodological Answer :
- Chiral Auxiliaries : Introduce enantiopure amines during synthesis to control stereochemistry. For example, use (R)- or (S)-configured benzyl groups to direct ring-opening reactions .
- Computational Modeling : Employ density functional theory (DFT) to predict transition states for nucleophilic attacks, optimizing regioselectivity in ring-opening reactions (e.g., LiAlH₄-mediated cleavage) .
- Crystallography : Refine X-ray diffraction data (e.g., SHELXL ) to resolve atomic displacement parameters and validate stereochemical assignments .
Q. How do electronic effects of substituents influence aziridine reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group increases electrophilicity at the aziridine nitrogen, accelerating ring-opening with nucleophiles (e.g., amines, thiols). Monitor kinetics via stopped-flow NMR to quantify rate constants .
- Steric Effects : Bulky substituents (e.g., benzyl groups) hinder nucleophilic access, favoring trans-opening pathways. Compare reactivity of this compound with less hindered analogs (e.g., 2-(4-Fluorophenyl) derivatives) .
Q. What computational tools are recommended for predicting aziridine stability under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate protonation states of the aziridine nitrogen in aqueous environments (pH 1–14) using software like GROMACS.
- pKa Prediction : Use empirical methods (e.g., MarvinSketch) or quantum mechanics (QM) calculations to estimate basicity. Correlate with experimental potentiometric titrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
